molecular formula C14H15F3N2O B12531179 4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile CAS No. 821777-45-1

4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile

Cat. No.: B12531179
CAS No.: 821777-45-1
M. Wt: 284.28 g/mol
InChI Key: XNCFGYAOPSGPET-UHFFFAOYSA-N
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Description

4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile is an organic compound known for its unique chemical structure and properties It contains a trifluoromethyl group, a benzonitrile moiety, and a tert-butyl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butylbenzonitrile with 2-oxoethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzonitrile
  • 2-(Trifluoromethyl)benzonitrile
  • 4-Amino-2-(trifluoromethyl)benzonitrile

Uniqueness

4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the tert-butyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

821777-45-1

Molecular Formula

C14H15F3N2O

Molecular Weight

284.28 g/mol

IUPAC Name

4-[tert-butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H15F3N2O/c1-13(2,3)19(6-7-20)11-5-4-10(9-18)12(8-11)14(15,16)17/h4-5,7-8H,6H2,1-3H3

InChI Key

XNCFGYAOPSGPET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC=O)C1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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